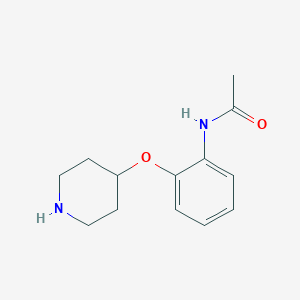
N-(2-piperidin-4-yloxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-piperidin-4-yloxyphenyl)acetamide is an organic compound that features a piperidine ring substituted with an o-acetamido-phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-piperidin-4-yloxyphenyl)acetamide typically involves the following steps:
Formation of the o-Acetamido-phenol Intermediate: This can be achieved by acetylating o-aminophenol using acetic anhydride.
Etherification: The o-acetamido-phenol is then reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-piperidin-4-yloxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or sulfonates can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(2-piperidin-4-yloxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-piperidin-4-yloxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(o-Acetamido-phenoxy)morpholine
- 4-(o-Acetamido-phenoxy)pyrrolidine
- 4-(o-Acetamido-phenoxy)quinoline
Uniqueness
N-(2-piperidin-4-yloxyphenyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its piperidine ring provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(2-piperidin-4-yloxyphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)15-12-4-2-3-5-13(12)17-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16) |
InChI Key |
SAEPOPXJALEYKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














